3-Chloro-5-methylthiophene-2-carboxylic acid

描述

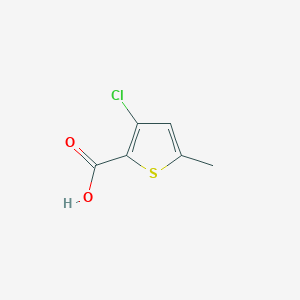

3-Chloro-5-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

属性

IUPAC Name |

3-chloro-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIMVUEBVROJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229343-22-0 | |

| Record name | 3-chloro-5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylthiophene-2-carboxylic acid typically involves the chlorination of 5-methylthiophene-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

5-Methylthiophene-2-carboxylic acid+SOCl2→3-Chloro-5-methylthiophene-2-carboxylic acid+SO2+HCl

The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .

化学反应分析

Types of Reactions

3-Chloro-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Electrophilic Substitution: The chlorine atom on the thiophene ring can be substituted by other electrophiles.

Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Electrophilic Substitution: Products include brominated or nitrated derivatives of the original compound.

Nucleophilic Substitution: Products include esters or amides formed from the carboxylic acid group.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include thiophenes with reduced functional groups.

科学研究应用

Chemical Properties and Structure

3-Chloro-5-methylthiophene-2-carboxylic acid features a thiophene ring with a chlorine substituent and a carboxylic acid group. Its molecular formula is with a molecular weight of 176.62 g/mol. The compound's unique structure contributes to its reactivity and potential applications in different domains.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for various therapeutic applications, including:

- Anticancer Agents : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for developing anticancer drugs. For example, the compound has shown significant inhibition of proliferation in breast (MCF-7) and colon (HT-29) cancer cells, with IC50 values of 12 µM and 15 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HT-29 (Colon Cancer) | 15 |

- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) against Escherichia coli was found to be 50 µg/mL and against Staphylococcus aureus at 25 µg/mL.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| This compound | 50 | 25 |

Material Science

The compound is also utilized in the development of organic materials, including:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

- Luminescent Materials : The unique structure allows for the creation of materials with luminescent properties, which are valuable in optoelectronic devices.

Biological Research

In biological studies, this compound is used to investigate enzyme inhibitors and other biologically active molecules. Its ability to interact with biological targets through hydrogen bonding and π-stacking interactions enhances its relevance in drug discovery.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound, highlighting its superior activity against gram-positive bacteria compared to other compounds in the series.

Cytotoxicity Assessment

In another investigation focusing on anticancer properties, researchers treated various human cancer cell lines with this compound. The findings indicated that it induced apoptosis primarily through the activation of caspase pathways, suggesting potential for further development as an anticancer agent.

作用机制

The mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards molecular targets .

相似化合物的比较

Similar Compounds

5-Methylthiophene-2-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.

3-Bromo-5-methylthiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.

3-Chloro-2-methylthiophene-5-carboxylic acid: Isomer with different substitution pattern, leading to variations in reactivity.

Uniqueness

3-Chloro-5-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups on the thiophene ring. This arrangement imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and specific applications in research and industry .

生物活性

3-Chloro-5-methylthiophene-2-carboxylic acid (CMTCA) is an organic compound featuring a unique thiophene ring structure, which contributes to its potential biological activities. This article explores the biological activity of CMTCA, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

CMTCA has the molecular formula and a molecular weight of 190.65 g/mol. Its structure includes:

- A chlorine atom at the 3-position,

- A methylthio group at the 5-position,

- A carboxylic acid functional group at the 2-position.

This arrangement is significant for its chemical reactivity and biological activity, particularly in medicinal chemistry.

Inhibition of D-Amino Acid Oxidase (DAO)

Recent studies have highlighted CMTCA's potential as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders. The structure-activity relationship (SAR) studies indicated that modifications on the thiophene ring significantly affect inhibitory potency. For instance, derivatives such as 5-chloro and 5-methyl analogs showed improved potency compared to their parent compounds, with IC50 values in the low micromolar range (e.g., 4.4 µM for a related compound) .

Antimicrobial Activity

CMTCA has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain derivatives exhibited weak antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 6 to 11 mm for some synthesized derivatives .

Table 1: Antibacterial Activity of CMTCA Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| CMTCA | Weak (6-11 mm) | Weak |

| Derivative A | Moderate | Low |

| Derivative B | Low | None |

Study on Cytotoxicity

A study investigated the cytotoxic effects of CMTCA on human liver cell lines (HepG2). The results indicated that while some derivatives showed minimal cytotoxicity, others induced significant cellular stress responses, suggesting potential applications in drug development targeting liver-related conditions .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the binding interactions between CMTCA and DAO. These simulations revealed that specific amino acid residues, such as Tyr224, play a crucial role in stabilizing the complex and enhancing inhibitory activity .

常见问题

Q. What are the common synthetic routes for 3-Chloro-5-methylthiophene-2-carboxylic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via halogenation of 5-methylthiophene-2-carboxylic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions may introduce the chloro substituent. Purification typically involves recrystallization or column chromatography. Purity validation requires HPLC (>95% purity, as per similar thiophene derivatives) and spectroscopic characterization (¹H/¹³C NMR, FT-IR) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for chemical compatibility and breakthrough time) and ensure adequate ventilation to avoid inhalation of vapors. Decomposition products include CO, CO₂, and sulfur oxides, necessitating fume hood use. Store at 0–6°C for stability, and avoid contact with strong oxidizers, acids, or bases to prevent hazardous reactions .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

- Methodological Answer : ¹H NMR can confirm substitution patterns on the thiophene ring (e.g., chemical shifts for Cl and CH₃ groups). High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₅ClO₂S: exact mass 188.95 g/mol). For advanced confirmation, 2D NMR (e.g., COSY, HSQC) elucidates coupling interactions between protons and adjacent substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer : Optimize temperature (e.g., 60–80°C for chlorination), solvent polarity (e.g., DCM or THF), and catalyst loading (e.g., 2–5 mol% Pd for cross-coupling). Kinetic studies via in-situ FT-IR or GC-MS monitoring can identify intermediate formation and guide stepwise adjustments. Yields >80% have been reported for analogous thiophene syntheses under controlled conditions .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and Fukui indices, to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., enzymes in cancer pathways) using PubChem-derived 3D structures .

Q. How can contradictory data on biological activity (e.g., anticancer vs. toxicity) be resolved?

- Methodological Answer : Conduct dose-response assays (e.g., MTT tests on cancer vs. normal cell lines) to establish selectivity indices. Pair with transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Cross-validate results using orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What environmental precautions are necessary for large-scale research applications?

- Methodological Answer : Avoid environmental release by using closed-system reactors and adsorbent materials (e.g., activated carbon) for spill containment. Biodegradability studies (OECD 301F) assess ecological impact. Waste disposal must comply with local regulations for halogenated organics, including incineration with scrubbing systems .

Data Analysis & Mechanistic Questions

Q. How can stability studies under varying pH and temperature inform storage protocols?

- Methodological Answer : Perform accelerated stability testing (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH over 1–3 months. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation products) using LC-MS. Results guide recommendations for airtight, light-protected storage at 2–8°C .

Q. What strategies address discrepancies in reported melting points for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。